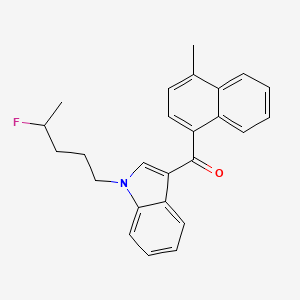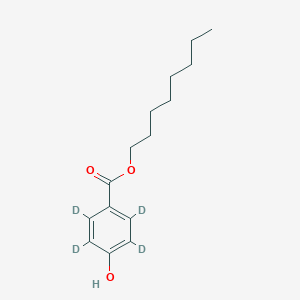
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that is structurally related to MAM2201. It is a derivative of MAM2201, which is known for its high affinity for cannabinoid receptors. This compound is primarily used in scientific research and forensic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves the introduction of a fluorine atom at the 4-position of the pentyl chain. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the naphthyl group: The naphthyl group is attached to the indole core via a Friedel-Crafts acylation reaction.
Introduction of the fluoropentyl chain: The fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO), ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research on potential therapeutic effects and toxicological properties.
Industry: Used in the development of new synthetic cannabinoids for forensic and toxicological studies
作用机制
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to mimic the effects of natural cannabinoids .
相似化合物的比较
Similar Compounds
MAM2201 N-(3-fluoropentyl) isomer: Differs by the position of the fluorine atom on the pentyl chain.
AM2201: Another synthetic cannabinoid with high affinity for cannabinoid receptors.
JWH 122: A synthetic cannabinoid with similar structural features
Uniqueness
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is unique due to the specific position of the fluorine atom on the pentyl chain, which can influence its binding affinity and pharmacological effects. This structural variation allows researchers to study the impact of different fluorine positions on the activity of synthetic cannabinoids .
属性
分子式 |
C25H24FNO |
|---|---|
分子量 |
373.5 |
IUPAC 名称 |
[1-(4-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-27(15-7-8-18(2)26)24-12-6-5-11-21(23)24/h3-6,9-14,16,18H,7-8,15H2,1-2H3 |
InChI 键 |
UIDBGAPPHLZBPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)F |
同义词 |
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






